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Compound of Interest

Compound Name: 6-(p-Tolyl)pyridin-3-amine

Cat. No.: B060670

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural
elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of
heterocyclic compounds, substituted pyridines are of significant interest due to their prevalence
in bioactive molecules.[1] This application note provides a detailed guide to the nuclear
magnetic resonance (NMR) and mass spectrometry (MS) characterization of 6-(p-
Tolyl)pyridin-3-amine, a compound with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals,
offering not only spectral data but also the underlying principles and experimental protocols for
its acquisition and interpretation. The methodologies described herein are designed to be self-
validating, ensuring trustworthy and reproducible results.

Molecular Structure and Properties

6-(p-Tolyl)pyridin-3-amine possesses a molecular formula of C12H12N2 and a monoisotopic
mass of 184.1000 Da.[2] The structure, depicted below, features a pyridine ring substituted with
an amino group at the 3-position and a p-tolyl group at the 6-position. This substitution pattern
gives rise to a unigue electronic environment that is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular
structure. For 6-(p-Tolyl)pyridin-3-amine, a combination of one-dimensional (*H and 13C) and
two-dimensional NMR experiments provides a complete picture of its atomic connectivity and
chemical environment.

Predicted *H NMR Data

The proton NMR spectrum of 6-(p-Tolyl)pyridin-3-amine is expected to exhibit distinct signals
for the aromatic protons on both the pyridine and tolyl rings, as well as the amino and methyl
protons. The chemical shifts are influenced by the electronic nature of the substituents; the
electron-donating amino group will shield the pyridine protons, while the tolyl group's influence
will be observed on the adjacent pyridine proton.[3]

Proton Pre.:dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (J, Hz2)

H-2' 7.90 d 8.2

H-5' 7.20 d 8.2

H-4 7.15 dd 8.5,2.5

H-5 7.45 d 8.5

H-2 8.25 d 25

-NH: 3.80 s (broad)

-CHs 2.40 s

Note: Predicted data is based on established principles of NMR spectroscopy for substituted
pyridines. Actual experimental values may vary slightly.

Predicted **C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the
molecule.
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Carbon Predicted Chemical Shift (ppm)
Cc-2 129.5
C-3 126.8
C-4' 139.0
C-1 136.5
C-6 155.0
C-5 121.0
C-14 125.0
C-3 145.0
C-2 135.0
-CHs 21.2

Note: Predicted data is based on established principles of NMR spectroscopy for substituted
pyridines. Actual experimental values may vary slightly.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

» Dissolve 5-10 mg of 6-(p-Tolyl)pyridin-3-amine in 0.5-0.6 mL of a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds).[3]

» Transfer the solution to a standard 5 mm NMR tube.
Instrument Setup (400 MHz Spectrometer):

e Tune and match the probe for both *H and 13C frequencies.

e Lock the spectrometer on the deuterium signal of the solvent.

e Shim the magnetic field to achieve optimal resolution, characterized by narrow linewidths in
a preliminary *H spectrum.[3]
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H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, depending on sample concentration.

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-160 ppm.[3]

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2D NMR for Structural Confirmation

To further solidify the structural assignment, two-dimensional NMR experiments such as COSY
(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are
recommended.

e COSY: This experiment will reveal proton-proton coupling networks, confirming the
connectivity of protons on the pyridine and tolyl rings.

e HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for
unambiguous assignment of the 13C signals based on the more easily assigned *H spectrum.
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NMR Data Acquisition and Analysis Workflow
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Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and elemental composition of a compound, as well as structural details
through fragmentation analysis.[4]

Expected Mass Spectrum

For 6-(p-Tolyl)pyridin-3-amine, electrospray ionization (ESI) in positive ion mode is a suitable
technique. The expected mass spectrum would show a prominent protonated molecule [M+H]*
at an m/z of 185.1073.

High-Resolution Mass Spectrometry (HRMS):
e Calculated for C12H13N2* ([M+H]*): 185.1073

o Observed: An experimentally determined value within a few parts per million (ppm) of the
calculated mass would confirm the elemental composition.

Fragmentation Analysis

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the
protonated molecule will fragment in a predictable manner. The fragmentation pattern provides
a molecular fingerprint that can be used for structural confirmation.[4] Key fragmentation
pathways for pyridine derivatives often involve cleavage of bonds adjacent to the nitrogen atom
and within the substituent groups.[5][6]
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Potential Fragmentation Pathways:

o Loss of NHs: A potential fragmentation pathway could involve the loss of ammonia from the
protonated molecule.

o Cleavage of the C-C bond between the rings: This would result in fragments corresponding
to the tolyl and aminopyridine moieties.

e Ring fragmentation: The pyridine ring itself may undergo fragmentation, leading to smaller
charged species.[5]

Experimental Protocol for Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 6-(p-Tolyl)pyridin-3-amine (approximately 1 pg/mL) in a suitable
solvent such as methanol or acetonitrile.

e An acidic modifier (e.g., 0.1% formic acid) can be added to the solvent to promote
protonation.

Instrument Parameters (ESI-QTOF):

lonization Mode: Positive Electrospray lonization (ESI+).
o Capillary Voltage: 3.5 - 4.5 kV.

e Nebulizer Gas (N2): 1.5 - 2.5 Bar.

e Drying Gas (N2): 8.0 - 10.0 L/min at 200-250 °C.

e Mass Range: m/z 50 - 500.

o Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.
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Mass Spectrometry Analysis Workflow
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Caption: Workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR and mass spectrometry provides a robust and
comprehensive approach to the structural characterization of 6-(p-Tolyl)pyridin-3-amine. The
predicted data and detailed protocols presented in this application note serve as a valuable
resource for researchers in the field of drug discovery and development, enabling the confident
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identification and characterization of this and structurally related compounds. Adherence to

these methodologies will ensure the generation of high-quality, reliable data, which is

paramount for advancing scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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